molecular formula C12H7Cl2NO B8546067 2-Chloro-3-(4-chlorobenzoyl)pyridine

2-Chloro-3-(4-chlorobenzoyl)pyridine

Cat. No.: B8546067
M. Wt: 252.09 g/mol
InChI Key: HIAWOLSEFDFMMY-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chlorobenzoyl)pyridine is a halogenated pyridine derivative characterized by a benzoyl group at the 3-position and a chlorine substituent at the 2-position of the pyridine ring. The compound’s dual chloro-substitution and benzoyl group confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(4-chlorophenyl)-(2-chloropyridin-3-yl)methanone

InChI

InChI=1S/C12H7Cl2NO/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H

InChI Key

HIAWOLSEFDFMMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-5-(4-propylbenzoyl)pyridine (CAS 1187165-04-3)

  • Molecular Formula: C₁₅H₁₄ClNO
  • Molar Mass : 259.73 g/mol
  • Key Features: A propyl group replaces the 4-chloro substituent on the benzoyl ring.

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)

  • Molecular Formula : C₁₂H₈Cl₂N
  • Molar Mass : 238.10 g/mol
  • Key Features : The benzoyl group is replaced by a dichlorobenzyl moiety. This modification reduces steric bulk but introduces additional electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-Yl)-1-(4-Substituted Phenyl)pyridine Derivatives

  • Molecular Weight Range : 466–545 g/mol
  • Substituents: Includes nitro (-NO₂), bromo (-Br), and methoxy (-OCH₃) groups on the phenyl rings.
  • Physicochemical Data :
    • Melting Points : 268–287°C
    • Elemental Analysis : Carbon (60.95–73.08%), Hydrogen (3.89–5.43%), Nitrogen (10.26–12.54%)
    • Functional Groups : Confirmed via IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.5 ppm) .

Physicochemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
2-Chloro-3-(4-chlorobenzoyl)pyridine C₁₂H₇Cl₂NO 264.10* Not reported 2-Cl, 3-(4-Cl-benzoyl)
2-Chloro-5-(4-propylbenzoyl)pyridine C₁₅H₁₄ClNO 259.73 Not reported 2-Cl, 5-(4-propylbenzoyl)
2-(Chloro(4-chlorophenyl)methyl)pyridine C₁₂H₈Cl₂N 238.10 Not reported Dichlorobenzyl at 2-position
2-Amino-4-(2-Cl-5-(4-NO₂-Ph)pyridin-3-yl)-1-(4-Br-Ph)pyridine C₂₂H₁₅ClN₄O₂Br 521.74 287 Nitro, bromo, amino groups

*Calculated based on molecular formula.

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